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Compound of Interest

Compound Name: GNE-495

Cat. No.: B607687

A detailed examination of two potent and selective MAP4K4 inhibitors, GNE-495 and PF-
06260933, reveals distinct therapeutic potentials stemming from their application in different
preclinical models. While both compounds exhibit remarkable biochemical potency against
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), their investigated in vivo
efficacy profiles suggest divergent research and development trajectories.

This guide provides a comprehensive comparison of GNE-495 and PF-06260933, presenting
key data on their mechanism of action, biochemical and cellular potency, kinase selectivity, and
preclinical efficacy. The information is intended for researchers, scientists, and drug
development professionals to facilitate an informed selection of the appropriate tool compound
for their specific research needs.

Mechanism of Action and Signaling Pathway

Both GNE-495 and PF-06260933 are potent and selective inhibitors of MAP4K4, a
serine/threonine kinase that is a member of the Ste20 family.[1][2] MAP4K4 is an upstream
regulator of the c-Jun N-terminal kinase (JNK) signaling pathway and is implicated in a variety
of cellular processes, including inflammation, cell migration, and apoptosis.[3][4] Inhibition of
MAP4K4 by these compounds leads to the downstream suppression of the JNK signaling
cascade.[3]

The signaling pathway initiated by MAP4K4 activation and its subsequent inhibition by GNE-
495 or PF-06260933 is depicted below.
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MAP4K4 signaling and points of inhibition.

Biochemical and Cellular Potency

GNE-495 and PF-06260933 exhibit identical in vitro potencies against the MAP4K4 kinase,
with a half-maximal inhibitory concentration (IC50) of 3.7 nM.[1][2] However, a notable
difference is observed in their cellular potencies, with PF-06260933 having a reported cellular
IC50 of 160 nM.[1][2]

Biochemical IC50

Compound Target Cellular IC50 (nM)
(nM)

GNE-495 MAP4K4 3.7[1][5] Not Reported

PF-06260933 MAP4K4 3.7[1][6] 160[1][2]

Kinase Selectivity

Both compounds have been profiled for their kinase selectivity. While highly selective for
MAP4K4, they also demonstrate inhibitory activity against other members of the GCK-IV
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subfamily of Ste20 kinases, namely Misshapen-like kinase 1 (MINK1) and TRAF2- and NCK-
interacting kinase (TNIK).[7][8]

Compound Off-Target Kinases (IC50, nM)

MINKZ1, TNIK (Inhibition confirmed, specific IC50
GNE-495 ,

values not consistently reported)[8]
PF-06260933 MINK1 (8), TNIK (15)[7]

Comparative Preclinical Efficacy

The primary distinction between GNE-495 and PF-06260933 lies in their reported preclinical
applications and efficacy data. GNE-495 has been primarily investigated in the context of
retinal angiogenesis, whereas PF-06260933 has been studied for its effects on vascular
inflammation, atherosclerosis, and glucose metabolism.

GNE-495: Efficacy in Retinal Angiogenesis

In a neonatal mouse model of retinal vascular development, intraperitoneal administration of
GNE-495 was shown to dose-dependently delay retinal vascular outgrowth and induce
abnormal vascular morphology.[8] These findings suggest a potential therapeutic application for
GNE-495 in diseases characterized by pathological retinal angiogenesis.[9]

Experimental Model Compound Dosing Key Findings

Dose-dependent

delay in retinal
Neonatal mouse
) 25 and 50 mg/kg, vascular outgrowth
retinal vascular GNE-495 ) ] ) ]
intraperitoneally[10] and induction of
development
abnormal vascular

morphology.[8]

PF-06260933: Efficacy in Atherosclerosis and Diabetes
Models
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PF-06260933 has demonstrated efficacy in mouse models of atherosclerosis and diabetes. In
ApoE-/- mice fed a Western diet, oral administration of PF-06260933 resulted in a significant
reduction in atherosclerotic plaque formation (46.0% versus 25.5% in the control group).[1][2]
Furthermore, in ob/ob mice, PF-06260933 treatment led to a decrease in fasting blood glucose
levels.[7]

Experimental Model Compound Dosing Key Findings

) Significant reduction
ApoE-/- mice on a

Western diet PF-06260933

(Atherosclerosis)

10 mg/kg, orally, twice  in plague formation
daily for 6 weeks[1] (46.0% vs 25.5%).[1]

[2]

Decrease in fasting
ob/ob mice (Diabetes) PF-06260933 15 mg/kg[7] blood glucose levels.

[7]

Pharmacokinetic Properties

A limited comparison of the pharmacokinetic properties of GNE-495 and PF-06260933 is
possible based on available data. GNE-495 has a reported oral bioavailability (F) of 37-47% in
mice.[10] PF-06260933 is orally active and demonstrates suitable pharmacokinetic properties
in mouse models to maintain free drug concentrations above the cellular IC50 for 4-6 hours
after a 10 mg/kg oral dose.[6]

Pharmacokinetic

Compound Value Species
Parameter
GNE-495 Oral Bioavailability (F)  37-47%[10] Mouse
Free drug

concentration >

PF-06260933 Plasma Exposure cellular IC50 for 4-6h Mouse
post 10 mg/kg oral
dose[6]

Experimental Protocols
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Detailed experimental protocols are crucial for the replication and extension of research
findings. Below are summaries of the key in vivo experimental protocols cited in this guide.

GNE-495: Neonatal Retinal Vascular Development Model

GNE-495 In Vivo Protocol

( Animal Model: > ( Dosing: *( Administration H Sample Collection: ImmunoslalmngA;igl?rfaglng to assess
Neonatal CD-1 mouse pups [3] 25 and 50 mg/kg GNE-495 [3] Intraperitoneal injection [3] Retinas collected at specified time points [3] vascular outgrowth and morphology [9]

Click to download full resolution via product page

Workflow for GNE-495 in vivo efficacy testing.

PF-06260933: Atherosclerosis Mouse Model

PF-06260933 In Vivo Protocol

Animal Model Diet: Dosing: Administration: Analysis:
8 to 10-week-old male Apoe-/- mice [2] High-fat Western diet [2] 10 mglkg PF-06260933 or vehicle (2] Oral gavage, twice daily for 6 weeks [2] Quantification of atherosclerotic plaque area [2, 4]

Click to download full resolution via product page
Workflow for PF-06260933 in vivo efficacy testing.

Conclusion

GNE-495 and PF-06260933 are both highly valuable research tools for investigating the
biological roles of MAP4K4. Their identical biochemical potency against MAP4K4 makes them
comparable for in vitro studies targeting this kinase. However, their distinct preclinical efficacy
profiles highlight their potential for different therapeutic applications. GNE-495 shows promise
as a lead compound for the treatment of pathological retinal angiogenesis, while PF-06260933
has demonstrated potential in the context of atherosclerosis and type 2 diabetes. The choice
between these two inhibitors will ultimately depend on the specific research question and the
biological context being investigated. Further head-to-head comparative studies in a broader
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range of in vitro and in vivo models would be beneficial to fully elucidate their respective
pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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